molecular formula C16H18N2O3 B8314836 3-Amino-4-(3-hydroxymethyl-phenylamino)-benzoic acid ethyl ester

3-Amino-4-(3-hydroxymethyl-phenylamino)-benzoic acid ethyl ester

Cat. No. B8314836
M. Wt: 286.33 g/mol
InChI Key: SJNZWNGGTRUQAL-UHFFFAOYSA-N
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Patent
US07776900B2

Procedure details

A solution of compound 5 (10 g, 30 mmol) in dry methanol (80 mL) was hydrogenated using Pd—C (1.0 g) as the catalyst (reaction monitored by TLC). The reaction mixture was filtered through celite. The filter cake was washed with methanol and the combined filtrate and washings were concentrated under reduced pressure to afford compound 6 (8.5 g, 93%) as a solid, which was taken as such for the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:23])[C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([CH2:18][OH:19])[CH:13]=2)=[C:7]([N+:20]([O-])=O)[CH:6]=1)[CH3:2]>CO.[Pd]>[CH2:1]([O:3][C:4](=[O:23])[C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([CH2:18][OH:19])[CH:13]=2)=[C:7]([NH2:20])[CH:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)NC1=CC(=CC=C1)CO)[N+](=O)[O-])=O
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as the catalyst (reaction monitored by TLC)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
The filter cake was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate and washings were concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C=C1)NC1=CC(=CC=C1)CO)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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